![molecular formula C19H11FO2 B14352810 2-(4-Fluorophenyl)benzo[H]chromen-4-one CAS No. 98166-63-3](/img/structure/B14352810.png)
2-(4-Fluorophenyl)benzo[H]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanone derivatives are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a fluorophenyl group attached at the second position .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)benzo[H]chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles in the presence of a catalyst such as calcium hydroxide . Another method includes the use of nitrophenylboronic acid as a green catalyst . Industrial production methods often focus on optimizing yield and reducing reaction time, catalyst utilization, and byproducts .
Chemical Reactions Analysis
2-(4-Fluorophenyl)benzo[H]chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)benzo[H]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-(4-Fluorophenyl)benzo[H]chromen-4-one can be compared with other similar compounds such as:
Chromanone: Lacks the fluorophenyl group but shares the chromanone scaffold.
Chromenone: Contains a double bond between C2 and C3, which is absent in chromanone derivatives.
Taxifolin: A natural compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its fluorophenyl group, which enhances its biological activity and potential therapeutic applications .
Properties
CAS No. |
98166-63-3 |
|---|---|
Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H |
InChI Key |
JAMZATGDOYWHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



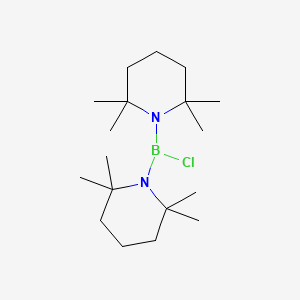
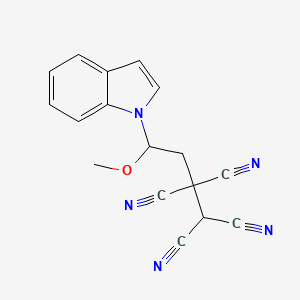
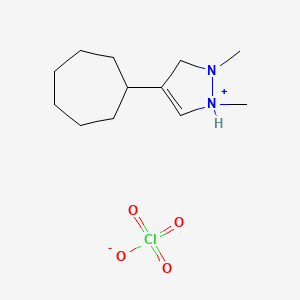
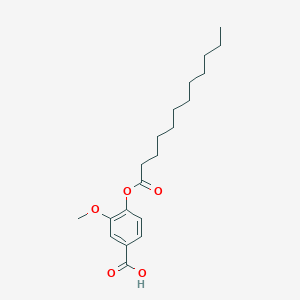
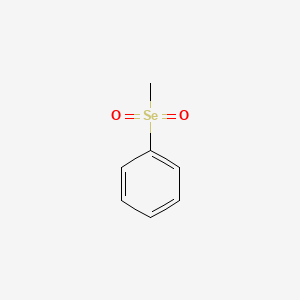
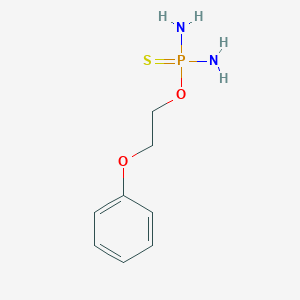
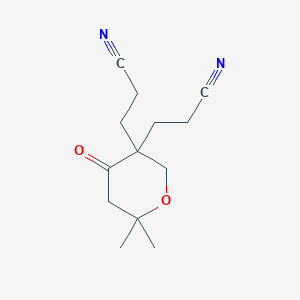

![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
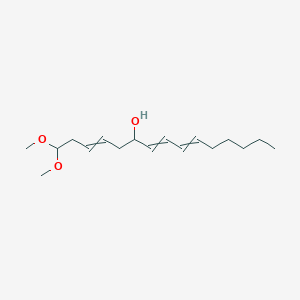
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
